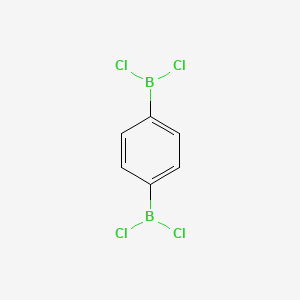

1,4-Bis(dichloroboryl)benzene

Beschreibung

1,4-Bis(dichloroboryl)benzene is a boron-containing aromatic compound with two dichloroboryl (-BCl₂) groups substituted at the para positions of a benzene ring. Its molecular formula is C₆H₄B₂Cl₄, with a molecular weight of approximately 240 g/mol. The para-substituted geometry of 1,4-bis(dichloroboryl)benzene likely influences its Lewis acidity, steric accessibility, and interaction modes with anions, making it relevant in materials science and catalysis.

Eigenschaften

Molekularformel |

C6H4B2Cl4 |

|---|---|

Molekulargewicht |

239.5 g/mol |

IUPAC-Name |

dichloro-(4-dichloroboranylphenyl)borane |

InChI |

InChI=1S/C6H4B2Cl4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H |

InChI-Schlüssel |

IMFWGHOKDVKPJX-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC=C(C=C1)B(Cl)Cl)(Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1,4-Bis(dichloroboryl)benzene typically involves the reaction of 1,4-dibromobenzene with dichloroborane. The reaction is carried out under an inert atmosphere to prevent the hydrolysis of the boron-chlorine bonds. The process can be summarized as follows:

-

Synthetic Route

Step 1: 1,4-Dibromobenzene is reacted with dichloroborane in the presence of a catalyst such as palladium.

Step 2: The reaction mixture is heated to facilitate the formation of 1,4-Bis(dichloroboryl)benzene.

Step 3: The product is purified through recrystallization or column chromatography.

-

Industrial Production Methods

- The industrial production of 1,4-Bis(dichloroboryl)benzene follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial reactors equipped with temperature and pressure control systems are used to ensure consistent product quality.

Analyse Chemischer Reaktionen

1,4-Bis(dichloroboryl)benzene undergoes various chemical reactions, including:

-

Oxidation

Reagents: Oxidizing agents such as hydrogen peroxide or oxygen.

Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.

Products: The major products include boronic acids or boronates.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: The reaction is carried out under an inert atmosphere to prevent oxidation.

Products: The major products include boranes or borohydrides.

-

Substitution

Reagents: Nucleophiles such as amines or alcohols.

Conditions: The reaction is typically carried out in the presence of a base such as triethylamine.

Products: The major products include substituted boron compounds.

Wissenschaftliche Forschungsanwendungen

1,4-Bis(dichloroboryl)benzene has a wide range of applications in scientific research, including:

-

Chemistry

Catalysis: It is used as a catalyst in various organic reactions, including the Diels-Alder reaction and the Suzuki-Miyaura coupling reaction.

Synthesis: It serves as a building block for the synthesis of complex boron-containing compounds.

-

Biology

Bioconjugation: It is used in the development of bioconjugates for targeted drug delivery and imaging.

Boron Neutron Capture Therapy (BNCT): It is investigated for its potential use in BNCT, a cancer treatment method.

-

Medicine

Drug Development: It is explored as a potential scaffold for the development of new drugs with improved efficacy and reduced side effects.

-

Industry

Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and electrical conductivity.

Wirkmechanismus

The mechanism of action of 1,4-Bis(dichloroboryl)benzene involves its ability to form stable complexes with various substrates. The dichloroboryl groups act as Lewis acids, facilitating the formation of coordination complexes with Lewis bases. This property is exploited in catalysis and bioconjugation applications. The molecular targets and pathways involved include:

-

Catalysis

Lewis Acid-Base Interaction: The dichloroboryl groups interact with Lewis bases, activating the substrates for subsequent reactions.

-

Bioconjugation

Covalent Bond Formation: The dichloroboryl groups form covalent bonds with biomolecules, enabling targeted delivery and imaging.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The following table summarizes key structural, electronic, and interaction properties of 1,4-bis(dichloroboryl)benzene and its analogs:

Key Observations:

In contrast, the ortho-substituted 1,2-bis(dichloroboryl)benzene exhibits bifurcated triel bonds due to proximity of boron centers, leading to distinct geometric changes upon anion binding (trigonal planar → tetrahedral) . The peri-substituted 1,8-bis(dichloroboryl)naphthalene leverages a larger π-system, enhancing anion interaction strengths compared to benzene-based analogs .

Halogen Substituent Effects :

- Replacing chlorine with bromine in 1,4-bis(dibromoboryl)benzene reduces boron’s Lewis acidity due to bromine’s lower electronegativity and larger atomic size. This likely decreases its ability to stabilize anionic complexes compared to the dichloro analog .

Interaction Energies and Computational Insights

- 1,2-Bis(dichloroboryl)benzene demonstrates interaction energies ranging from -54.2 to -73.5 kJ/mol with halides/hydrides, calculated using MP2/aug-cc-pVTZ methods with Boys-Bernardi counterpoise corrections to minimize basis set superposition errors .

- 1,8-Bis(dichloroboryl)naphthalene shows stronger interactions (up to -82.3 kJ/mol ), attributed to its naphthalene backbone’s electron-withdrawing and π-stacking capabilities .

- For the para-substituted 1,4-bis(dichloroboryl)benzene, interaction energies are inferred to lie between these values, though its symmetric structure may favor cooperative binding modes absent in ortho analogs.

Geometric and Electronic Configurations

- Neutral vs. Charged States :

- Neutral 1,4-bis(dichloroboryl)benzene adopts a trigonal planar geometry at boron centers, typical of sp² hybridization. Upon anion binding (e.g., Cl⁻, F⁻), the geometry shifts to tetrahedral (sp³), as observed in 1,2 and 1,8 analogs .

- Energy decomposition analysis (EDA) reveals that anion binding involves significant electrostatic and orbital interactions , with partial covalency in B–X bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.